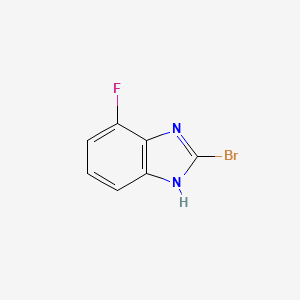

2-Bromo-4-fluoro-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXVFVGOZGNHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 1h Benzimidazole

Classical Synthetic Routes to Benzimidazole (B57391) Derivatives Applicable to 2-Bromo-4-fluoro-1H-benzimidazole

Classical methods for benzimidazole synthesis have been established for over a century and typically involve the cyclocondensation of ortho-phenylenediamine precursors with a one-carbon (C1) electrophile.

The most fundamental approach to the benzimidazole core is the condensation of an appropriately substituted ortho-phenylenediamine with a carboxylic acid or its derivative. eijppr.com For the specific synthesis of 2-Bromo-4-fluoro-1H-benzimidazole, the key starting material would be 3-bromo-5-fluoro-1,2-phenylenediamine . This precursor would then be reacted with a suitable C1 synthon.

Common condensation reactions include:

Reaction with Carboxylic Acids: Known as the Phillips condensation, this method involves heating the ortho-phenylenediamine with a carboxylic acid, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, which facilitates dehydration. scispace.com

Reaction with Aldehydes: The condensation of an ortho-phenylenediamine with an aldehyde, followed by an oxidative cyclization, is a widely used one-pot procedure. organic-chemistry.orgnih.gov Oxidizing agents such as hydrogen peroxide or sodium metabisulfite (B1197395) can be employed to facilitate the aromatization of the initially formed dihydrobenzimidazole intermediate. organic-chemistry.orgsmolecule.com

Reaction with Orthoesters: Using orthoesters in the presence of a catalyst like ZrOCl2 provides a mild and efficient route to 2-substituted benzimidazoles. eijppr.com

The following table summarizes representative classical condensation approaches applicable to the target molecule.

| Precursor 1 | Precursor 2 (C1 Source) | Typical Conditions | Oxidant/Catalyst | Ref. |

| 3-Bromo-5-fluoro-1,2-phenylenediamine | Formic Acid | Reflux | Strong Acid (e.g., HCl) | eijppr.com |

| 3-Bromo-5-fluoro-1,2-phenylenediamine | Aromatic Aldehyde | Room Temperature | H₂O₂/HCl | organic-chemistry.org |

| 4-Bromo-1,2-diaminobenzene | 2-Nitrobenzaldehyde | High Temperature (180 °C) | Nitrobenzene (B124822) (as solvent and oxidant) | nih.gov |

| o-Phenylenediamine (B120857) | Orthoesters | Heating | ZrOCl₂ | eijppr.com |

Cyclization strategies focus on the ring-closing step to form the imidazole (B134444) moiety. Beyond the direct condensation methods, intramolecular cyclization offers a powerful alternative. This often involves forming one of the C-N bonds of the imidazole ring in the final step. A viable strategy involves the intramolecular N-arylation of amidines, which can be mediated by a base like potassium hydroxide (B78521) in DMSO at elevated temperatures. organic-chemistry.org

Another classical approach involves post-cyclization modification. A 4-fluoro-1H-benzimidazole core could be synthesized first, followed by selective bromination at the 2-position. Direct bromination of the 2-position can be achieved using reagents like bromine in acetic acid. chemicalbook.com Alternatively, a 4-fluoro-1H-benzimidazole-2-one intermediate, formed from the cyclization of the corresponding diamine with a carbonyl source like carbonyl di-imidazole, can be converted to the 2-bromo derivative using a halogenating agent such as phosphorus oxybromide. The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring influences the reactivity and regioselectivity of these cyclization and halogenation steps. smolecule.com

Modern and Advanced Synthetic Approaches for 2-Bromo-4-fluoro-1H-benzimidazole

Recent advancements in organic synthesis have introduced more efficient, sustainable, and versatile methods for constructing benzimidazole scaffolds.

Transition-metal catalysis has revolutionized the formation of C-N and C-C bonds, offering mild and highly efficient routes to complex heterocycles. mdpi.com

Copper-Catalyzed Synthesis: Copper catalysts are widely used for benzimidazole synthesis. organic-chemistry.org Methods include the copper(II)-catalyzed oxidative cross-coupling of anilines and primary amines, and intramolecular N-arylation using Cu₂O as a catalyst. organic-chemistry.org An improved, ligand-free copper-catalyzed cyclization of o-bromoarylamines with nitriles under mild conditions presents an efficient and environmentally friendly alternative to traditional methods. rsc.org This approach demonstrates high functional group tolerance; substrates containing chlorine or fluorine substituents have been shown to produce benzimidazoles in high yields (88-94%). rsc.org

Palladium-Catalyzed Synthesis: Palladium catalysts are instrumental in cross-coupling reactions like the Suzuki–Miyaura and Buchwald-Hartwig aminations. nih.gov These reactions are typically used to functionalize a pre-formed benzimidazole core, for instance, by coupling an aryl boronic acid to a bromo-benzimidazole. nih.gov However, Pd-catalyzed intramolecular amination of alkenes is also a known method for forming nitrogen-containing rings. acs.org

C-H Functionalization: A cutting-edge strategy involves the direct functionalization of C-H bonds. organic-chemistry.org Copper(II)-mediated cascade C-H functionalization can be used to transform N-benzyl bisarylhydrazones into 2-aryl-N-benzylbenzimidazoles under neutral conditions. organic-chemistry.org Such methods avoid the need for pre-functionalized starting materials, making the synthesis more atom-economical. researchgate.net

| Catalyst System | Reaction Type | Key Features | Relevant Example | Ref. |

| CuI | Intramolecular C-N Cyclization | Ligand-free, efficient for o-bromoarylamines | Synthesis of bendazol (B1663423) and thiabendazole | rsc.org |

| Pd(OAc)₂ / PPh₃ | Suzuki-Miyaura Coupling | Functionalization of halo-benzimidazoles | Coupling of aryl boronic acids to a benzimidazole core | nih.gov |

| Copper(II) | Oxidative C-H Functionalization | Cascade reaction under neutral conditions | Synthesis of 2-aryl-N-benzylbenzimidazoles | organic-chemistry.org |

| Iodobenzene | Oxidative C-H Amination | Metal-free catalysis at room temperature | Synthesis of 1,2-disubstituted benzimidazoles from amidines | organic-chemistry.org |

The principles of green chemistry aim to reduce waste and the use of hazardous substances. researchgate.net In benzimidazole synthesis, this has led to the development of several eco-friendly protocols.

One approach involves performing reactions under solvent-free conditions, for example, by grinding the reactants together followed by heating. umich.edu This method offers excellent atom economy and simplifies product isolation. Another strategy is the use of water as an environmentally benign solvent. organic-chemistry.org A straightforward synthesis of benzimidazoles has been developed via the intramolecular cyclization of N-(2-iodoaryl)benzamidine in water with potassium carbonate, requiring no additional metal catalyst. mdpi.com Furthermore, biorenewable resources like D-glucose have been successfully employed as a C1 synthon in the oxidative cyclization of o-phenylenediamines in water, offering excellent yields and a short reaction time. organic-chemistry.org The use of recyclable catalysts, such as zeolites, under microwave irradiation also aligns with green chemistry principles. eijppr.com

Modern technologies like microwave irradiation and flow chemistry have been applied to accelerate and optimize benzimidazole synthesis.

Microwave-Assisted Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. dergipark.org.trclockss.org This technique has been successfully applied to the synthesis of various benzimidazole derivatives from o-phenylenediamines and reagents like carboxylic acids, esters, and nitriles. scispace.comclockss.orgevitachem.com For example, the reaction of 1,2-diaminobenzene with aryl carboxylic acids using a zeolite catalyst under microwave irradiation provides an efficient route to 2-aryl-1H-benzimidazoles. scispace.com

The table below compares conventional and microwave-assisted methods for a representative benzimidazole synthesis.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 8 hours | 70% | dergipark.org.tr |

| Microwave Irradiation | 15 minutes | 92% | dergipark.org.tr |

Flow Chemistry: Continuous flow systems offer advantages in terms of safety, scalability, and process control. By employing an integrated flow system, polyfluoro-substituted benzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine derivatives have been synthesized from alkynes with significantly shorter reaction times. acs.org The scalability of this method to the gram scale highlights its potential for industrial applications, which could be adapted for the production of 2-Bromo-4-fluoro-1H-benzimidazole. acs.org

Optimization of Reaction Conditions for 2-Bromo-4-fluoro-1H-benzimidazole

The yield and purity of the final benzimidazole product are highly dependent on the optimization of various reaction parameters, including temperature, reaction time, and the choice of reagents.

One sustainable and efficient approach for synthesizing the benzimidazole core is through solvent-free ball milling. The optimization of this mechanical method involves several key parameters. For the reaction of o-phenylenediamine and benzoic acid, the frequency of milling, the weight of the milling balls, and the duration of the milling process have been systematically studied to maximize product yield. The optimal conditions were found to be a milling frequency of 20 Hz for one hour, using a specific weight of milling balls, which resulted in a product yield of approximately 95%. mdpi.com

Table 1: Optimization of Ball Milling Conditions for Benzimidazole Synthesis

| Parameter | Value | Resulting Yield (%) |

|---|---|---|

| Milling Frequency | 10 Hz | Lower Yield |

| 20 Hz | 95% | |

| 30 Hz | Lower Yield | |

| Milling Balls Weight | 14.4 g | 70% |

| 56.6 g | 95% | |

| Milling Time | 40 min | <95% |

| 60 min | 95% | |

| 80 min | 93% |

Data derived from a study on the synthesis of benzimidazole from benzoic acid and o-phenylenediamine under solvent-free ball milling conditions. mdpi.com

For more conventional solution-phase synthesis, the condensation between a substituted 1,2-diaminobenzene and an aldehyde is a common route. The conditions for this reaction are critical. For instance, in the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, various conditions were explored. A sustainable approach using the clay catalyst Montmorillonite K10 in ethanol (B145695) at room temperature for four hours provided a 62% yield, outperforming methods that required high temperatures or the use of nitrobenzene as both solvent and oxidant. uc.pt

Table 2: Optimization of Condensation Reaction for a Brominated Benzimidazole

| Temperature (°C) | Time (h) | Solvent | Catalyst | Isolated Yield (%) |

|---|---|---|---|---|

| 180 | 8 | Nitrobenzene | None | 48 |

| 80 | 3 | Ethanol | None | 47 |

| 25 | 6 | Ethanol | None | 50 |

| 25 | 4 | Ethanol | Montmorillonite K10 | 62 |

| 80 | 2 | Ethanol | Montmorillonite K10 | 54 |

Data from the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole from 4-bromo-1,2-benzenediamine and 2-nitrobenzaldehyde. uc.pt

Solvent Effects and Catalyst Selection in 2-Bromo-4-fluoro-1H-benzimidazole Synthesis

The choice of solvent and catalyst are pivotal in directing the reaction pathway, influencing both the rate and the selectivity of benzimidazole formation.

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. Supported gold nanoparticles (Au/TiO₂) have been shown to be highly effective for the synthesis of 2-substituted benzimidazoles at ambient conditions. The choice of solvent significantly impacts the reaction's success. A study demonstrated that a 3:1 mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) was the optimal solvent system for this catalyst, while other solvents like 1,2-dichloroethane (B1671644) (1,2-DCE), ethyl acetate (B1210297) (EtOAc), and toluene (B28343) led exclusively to the formation of an imine byproduct. mdpi.com

Table 3: Effect of Solvent on Au/TiO₂ Catalyzed Benzimidazole Synthesis

| Solvent | Yield of Benzimidazole (%) |

|---|---|

| MeOH | Low |

| EtOH | 70% (after 48h) |

| CH₃CN | Low |

| 1,2-DCE | 0% (Imine byproduct only) |

| EtOAc | 0% (Imine byproduct only) |

| Toluene | 0% (Imine byproduct only) |

| CHCl₃:MeOH (3:1) | High |

Results based on the reaction between o-phenylenediamine and an aldehyde. mdpi.com

In addition to heterogeneous catalysts, various other catalytic systems are employed. Palladium acetate (Pd(OAc)₂) is frequently used in cross-coupling reactions to modify the benzimidazole core. uc.pt For the initial condensation, acidic clay catalysts like Montmorillonite K10 provide a milder and more sustainable alternative to strong acids. uc.pt The choice of base and solvent in subsequent N-alkylation or N-arylation steps is also crucial. For the N-arylation of benzimidazole, a combination of potassium carbonate (K₂CO₃) as the base and dimethyl sulfoxide (B87167) (DMSO) as the solvent at 90°C has proven to be optimal. rsc.org

Regioselectivity Control in the Synthesis of Substituted Benzimidazoles, including N(1)- and N(3)-Isomer Differentiation

For unsymmetrically substituted benzimidazoles, the two nitrogen atoms of the imidazole ring, N(1) and N(3), are inequivalent, leading to the potential formation of two different regioisomers upon N-substitution. Controlling the regioselectivity of this reaction is a significant synthetic challenge.

The outcome of N-alkylation is influenced by a combination of steric and electronic factors of the substituents on the benzimidazole ring, as well as the reaction conditions, particularly the base and solvent used. Studies on the closely related indazole system, which also features two inequivalent ring nitrogens, provide valuable insights. The choice of base can have a profound effect on the N-1/N-2 (analogous to N-1/N-3 in benzimidazoles) ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often shows high selectivity for the N-1 position, especially when bulky substituents are present at the adjacent C-7 position. beilstein-journals.org In contrast, bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) can lead to different isomeric ratios. beilstein-journals.org

Generally, alkylation at the more sterically accessible nitrogen (N-1) is favored. However, electronic effects can override steric hindrance. Electron-withdrawing groups on the benzene ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation. Another strategy to control regioselectivity involves the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, in a biphasic system with a strong aqueous base. researchgate.net

Table 4: Factors Influencing Regioselectivity in N-Alkylation of Azoles

| Condition | Observation | Probable Outcome |

|---|---|---|

| Base/Solvent | NaH in THF | Favors alkylation at the less hindered nitrogen (N-1) beilstein-journals.org |

| K₂CO₃ in MeCN or DMF | Can provide different N-1/N-3 isomeric ratios depending on substrate beilstein-journals.org | |

| Substituents | Bulky group at C-4 or C-7 | Steric hindrance directs alkylation to the more accessible N-1 position beilstein-journals.org |

| Electron-withdrawing group | Can alter the nucleophilicity of N-1 vs. N-3, changing the isomeric ratio beilstein-journals.org |

| Catalyst | Phase-Transfer Catalyst | Can improve selectivity in biphasic systems researchgate.net |

Isolation and Purification Techniques for 2-Bromo-4-fluoro-1H-benzimidazole

Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The standard and most effective methods for purifying benzimidazole derivatives are column chromatography and recrystallization. evitachem.com

Silica (B1680970) gel column chromatography is widely used to separate complex mixtures. ijfmr.comquestjournals.org The crude reaction mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. uc.pt The components of the mixture separate based on their differing affinities for the silica gel stationary phase and the mobile phase eluent, allowing for the collection of the pure product in fractions.

Recrystallization is another common purification technique, effective for obtaining highly crystalline solid products. evitachem.com This method involves dissolving the crude product in a suitable hot solvent in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 4 Fluoro 1h Benzimidazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Ring of 2-Bromo-4-fluoro-1H-benzimidazoleresearchgate.net

The benzimidazole ring system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions influenced by the existing substituents. The electron-withdrawing nature of the fluorine and bromine atoms deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. evitachem.comsmolecule.com Conversely, these halogen substituents, particularly the bromine atom at the 2-position, which is analogous to a leaving group, render the ring more susceptible to nucleophilic substitution. evitachem.comsmolecule.com

Nucleophilic substitution reactions can lead to the displacement of the bromide at the C-2 position, allowing for the introduction of various functionalities. The imidazole (B134444) portion of the ring system also plays a crucial role in its reactivity. The lone pair of electrons on the nitrogen atoms can participate in reactions, and the acidic proton on one of the nitrogens can be removed to form a nucleophilic anion.

Metal-Catalyzed Cross-Coupling Reactions Involving the Halogen Substituents of 2-Bromo-4-fluoro-1H-benzimidazoleeresearchco.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to derivatize halogenated heterocycles like 2-bromo-4-fluoro-1H-benzimidazole. eie.gr These reactions typically involve the palladium-catalyzed coupling of the aryl halide with a variety of organometallic reagents. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netmdpi.com For 2-bromo-4-fluoro-1H-benzimidazole, the bromine atom at the 2-position is the primary site for this reaction. This allows for the introduction of a wide range of aryl and vinyl substituents. The general conditions for Suzuki-Miyaura coupling often involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Na₂CO₃, and a suitable solvent system, which can include aqueous mixtures. researchgate.netmdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

The Sonogashira coupling reaction provides a direct route to synthesize alkynyl-substituted benzimidazoles by coupling a terminal alkyne with the aryl halide. beilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. eie.gr The ability to introduce an alkyne functional group opens up further possibilities for derivatization through subsequent reactions of the triple bond.

A representative table of conditions for these coupling reactions is provided below:

| Reaction | Catalyst | Co-catalyst | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | - | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene (B28343)/H₂O, Dioxane/H₂O, DMF | Arylboronic acids, Vinylboronic acids |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | THF, DMF | Terminal alkynes |

Functionalization at the N-H Position of 2-Bromo-4-fluoro-1H-benzimidazoleeresearchco.comrsc.orgnih.gov

The N-H proton of the imidazole ring in 2-bromo-4-fluoro-1H-benzimidazole is acidic and can be readily deprotonated by a base to form a benzimidazolide (B1237168) anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the N-1 position. nih.gov

N-alkylation and N-acylation are common strategies to introduce a wide variety of substituents at the nitrogen atom of the benzimidazole ring. eresearchco.com Alkylation can be achieved by reacting the deprotonated benzimidazole with alkyl halides, while acylation is typically performed using acyl chlorides or anhydrides. acs.org These reactions are often carried out in the presence of a base such as potassium carbonate or triethylamine (B128534) in a suitable solvent like acetone (B3395972) or DMF. eresearchco.com The introduction of different alkyl and acyl groups can significantly modify the steric and electronic properties of the molecule. eresearchco.com

Rational Design of Derivatives and Impact of Substituent Modifications on Reactivity and Electronic Propertiesnih.govacs.orgrsc.orgnih.gov

The rational design of 2-bromo-4-fluoro-1H-benzimidazole derivatives is guided by structure-activity relationship (SAR) studies, which aim to understand how different substituents at various positions of the benzimidazole scaffold influence its chemical and biological properties. nih.govnih.gov Modifications at the N-1, C-2, C-4, C-5, C-6, and C-7 positions can have profound effects on the molecule's reactivity, electronic distribution, and ultimately its potential applications. nih.govrsc.org

For instance, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the N-H proton, affecting its nucleophilicity and the ease of N-functionalization. nih.gov Similarly, modifying the substituents on the benzene ring can influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. The electronic properties of the substituents also play a critical role in the efficiency of metal-catalyzed cross-coupling reactions. rsc.org

The following table summarizes the potential impact of substituents at different positions:

| Position | Substituent Type | Potential Impact on Reactivity and Electronic Properties |

| N-1 | Alkyl, Acyl, Aryl | Modulates steric hindrance around the imidazole ring, influences solubility and lipophilicity. nih.gov |

| C-2 | Aryl, Alkynyl, Amino | Alters the overall electronic nature of the benzimidazole core, provides sites for further functionalization. uc.pt |

| C-4 | Fluoro | Increases electrophilicity of the benzene ring, influences binding interactions in biological systems. evitachem.com |

Exploration of Reaction Mechanisms for 2-Bromo-4-fluoro-1H-benzimidazole Transformationsevitachem.com

Understanding the reaction mechanisms underlying the transformations of 2-bromo-4-fluoro-1H-benzimidazole is crucial for optimizing reaction conditions and predicting the formation of products. For instance, in nucleophilic aromatic substitution, the reaction can proceed through a Meisenheimer complex intermediate.

In metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the mechanism involves a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org The nature of the ligands on the palladium catalyst, the choice of base, and the solvent can all influence the efficiency of each step in the cycle. acs.org

The N-alkylation and N-acylation reactions generally proceed via an SN2-type mechanism, where the benzimidazolide anion acts as the nucleophile. eresearchco.com The study of these mechanisms often involves kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the transition states and intermediates.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Bromo 4 Fluoro 1h Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For fluorinated and brominated benzimidazoles, multinuclear NMR experiments are particularly insightful.

The structural characterization of 2-Bromo-4-fluoro-1H-benzimidazole is achieved through the comprehensive analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra. The substitution pattern on the benzene (B151609) ring creates a distinct set of signals and coupling patterns that are key to its identification.

¹H NMR Spectroscopy: In the proton NMR spectrum, the three aromatic protons on the benzimidazole (B57391) ring system typically appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The N-H proton of the imidazole (B134444) ring usually appears as a broad singlet at a downfield chemical shift (typically δ 12-13 ppm), although its position and appearance can be affected by solvent and concentration. rsc.org The aromatic protons (H-5, H-6, and H-7) will exhibit chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring, further split by the fluorine at position 4.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. It will show seven distinct signals for the seven carbon atoms of the benzimidazole core. The carbon atoms directly bonded to the electronegative fluorine (C-4) and bromine (C-2) will be significantly influenced. The C-F bond results in a large one-bond coupling constant (¹JCF), and smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) are also observed for neighboring carbons, which is a powerful diagnostic tool for confirming the position of the fluorine atom. nih.gov For example, in similar 5-fluoro-benzimidazole derivatives, the carbon bearing the fluorine atom (C-5) shows a characteristic large splitting, and the adjacent carbons (C-4 and C-6) also exhibit smaller C-F couplings. nih.govrsc.org The C-2 carbon, attached to bromine, is expected to appear at a chemical shift around δ 150-155 ppm. nih.gov

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorinated organic compounds. For 2-Bromo-4-fluoro-1H-benzimidazole, the spectrum would show a single resonance for the fluorine atom at the C-4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its multiplicity will be determined by couplings to adjacent protons (primarily H-5).

Interactive Data Table: Expected NMR Data for 2-Bromo-4-fluoro-1H-benzimidazole

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H | N1-H | 12.0 - 13.5 | br. s |

| ¹H | H-5 | ~7.0 - 7.4 | ddd (J_HH, J_HF) |

| ¹H | H-6 | ~7.0 - 7.4 | ddd (J_HH, J_HF) |

| ¹H | H-7 | ~7.4 - 7.7 | d (J_HH) |

| ¹³C | C-2 | ~151 - 154 | s |

| ¹³C | C-3a | ~135 - 142 | d (J_CF) |

| ¹³C | C-4 | ~157 - 160 | d (¹J_CF ≈ 240-250 Hz) |

| ¹³C | C-5 | ~110 - 115 | d (²J_CF ≈ 20-25 Hz) |

| ¹³C | C-6 | ~120 - 125 | d (³J_CF ≈ 5-10 Hz) |

| ¹³C | C-7 | ~115 - 120 | d (⁴J_CF ≈ 2-5 Hz) |

| ¹³C | C-7a | ~130 - 135 | s |

| ¹⁹F | F-4 | Varies | m |

Note: The expected values are estimated based on data for structurally similar compounds and may vary depending on the solvent and experimental conditions.

For complex derivatives of 2-Bromo-4-fluoro-1H-benzimidazole, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR experiments are essential for unambiguous signal assignment. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. It is used to trace the connectivity of protons within the aromatic ring, helping to distinguish between H-5, H-6, and H-7 by showing their through-bond correlations. turkjps.orgturkjps.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum. turkjps.orgturkjps.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for assigning quaternary (non-protonated) carbons, such as C-2, C-3a, C-4, and C-7a. For instance, correlations from H-7 to C-3a and C-5, and from H-5 to C-3a and C-7 would confirm the benzimidazole ring structure. turkjps.orgugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can be useful for determining the stereochemistry and conformation of larger derivatives. turkjps.orgturkjps.org

Together, these 2D NMR techniques provide a complete and detailed picture of the molecular structure, confirming the substitution pattern and allowing for the full assignment of all ¹H and ¹³C NMR signals. nih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. researchgate.net

For 2-Bromo-4-fluoro-1H-benzimidazole, the mass spectrum would show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, separated by two m/z units. researchgate.net This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of benzimidazole derivatives under electron impact (EI) or other ionization techniques often involves characteristic losses. nih.govjournalijdr.comnih.gov Common fragmentation pathways include the loss of HCN from the imidazole ring and cleavage of the substituents from the benzimidazole core.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula of a compound from its measured mass. mdpi.comacs.org For 2-Bromo-4-fluoro-1H-benzimidazole, HRMS would be used to confirm its elemental composition as C₇H₄BrFN₂. nih.gov By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be validated with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass.

Interactive Data Table: HRMS Data for 2-Bromo-4-fluoro-1H-benzimidazole

| Molecular Formula | Isotope | Calculated m/z [M+H]⁺ |

| C₇H₅⁷⁹BrFN₂ | ⁷⁹Br | 214.9618 |

| C₇H₅⁸¹BrFN₂ | ⁸¹Br | 216.9597 |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a "fingerprint" of the molecular structure. researchgate.netignited.in

The FTIR and Raman spectra of 2-Bromo-4-fluoro-1H-benzimidazole exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups and the benzimidazole ring system. acs.org

N-H Vibrations: A broad absorption band in the region of 3000-3400 cm⁻¹ in the FTIR spectrum is characteristic of the N-H stretching vibration of the imidazole ring, often broadened due to intermolecular hydrogen bonding. vulcanchem.com

C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the fused ring system occur in the 1450-1650 cm⁻¹ region. nih.gov

C-F and C-Br Vibrations: The C-F stretching vibration gives rise to a strong absorption band in the FTIR spectrum, typically in the range of 1150-1250 cm⁻¹. nih.govderpharmachemica.com The C-Br stretching vibration is found at lower wavenumbers, usually in the 500-700 cm⁻¹ range. researchgate.net

Ring Vibrations: The benzimidazole ring itself has a series of characteristic "ring breathing" and puckering modes that appear in the fingerprint region (<1500 cm⁻¹) of the spectra, providing a unique pattern for the compound. researchgate.netacs.org

The combination of FTIR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa, leading to a more complete structural analysis. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for 2-Bromo-4-fluoro-1H-benzimidazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Imidazole N-H | 3000 - 3400 (broad) |

| C-H Stretch | Aromatic C-H | 3050 - 3150 |

| C=N Stretch | Imidazole C=N | 1600 - 1650 |

| C=C Stretch | Aromatic C=C | 1450 - 1600 |

| C-F Stretch | Aryl-F | 1150 - 1250 |

| C-Br Stretch | Aryl-Br | 500 - 700 |

X-ray Crystallography for Solid-State Structure Determination of 2-Bromo-4-fluoro-1H-benzimidazole and its Analogs

The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, which in turn reveals the precise location of each atom in the crystal lattice.

Detailed Research Findings from Analogs:

Research on halogenated benzimidazole derivatives offers significant insights into the likely structural characteristics of 2-Bromo-4-fluoro-1H-benzimidazole. Studies on compounds such as 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole and other bromo- and fluoro-substituted benzimidazoles consistently show a planar benzimidazole core. This planarity is a fundamental feature of the fused benzene and imidazole ring system.

The presence of halogen substituents, such as bromine and fluorine, plays a crucial role in the supramolecular assembly of these molecules in the solid state. Halogen bonding, a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, is a common feature in the crystal packing of such compounds. Furthermore, fluorine substituents are known to participate in weak hydrogen bonding with nearby aromatic protons, contributing to the stability of the crystal lattice.

In the absence of a crystal structure for the title compound, the crystallographic data for analogous structures are highly informative. For instance, the crystal structure of 4-bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol, a related benzimidazole derivative, was determined to be in the triclinic space group P-1, with three independent molecules in the asymmetric unit. nih.gov Intramolecular O—H⋯N hydrogen bonds were observed to enforce the coplanarity of the substituted benzene and benzimidazole rings. nih.gov

Similarly, a study on 4,5,6,7-tetrabromo-1H-benzimidazole revealed that it crystallizes in the I41/a space group, while the tetrachloro analog crystallizes in the triclinic P-1 space group. acs.org These findings highlight how different halogen substituents can influence the crystal symmetry and packing.

The tables below present predicted and observed crystallographic parameters for analogs of 2-Bromo-4-fluoro-1H-benzimidazole, offering a comparative view of their solid-state properties.

Predicted Crystallographic Parameters for Halogenated Benzimidazole Derivatives

| Parameter | Expected Range | Reference Compounds |

| Crystal System | Monoclinic or Triclinic | Halogenated benzimidazoles nih.gov |

| Space Group | P2₁/c or P-1 | Common for substituted benzimidazoles acs.org |

| Unit Cell Volume (ų) | 1200 - 1600 | Related halogenated benzimidazoles |

| Density (g/cm³) | 1.4 - 1.6 | Similar molecular weight compounds |

| Intermolecular Interactions | Halogen bonding, Hydrogen bonding, π-π stacking | Halogenated benzimidazoles |

Crystallographic Data for an Analogous Benzimidazole Derivative: 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₅BrN₂O₂ |

| Molecular Weight ( g/mol ) | 395.25 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.377 (2) |

| b (Å) | 13.201 (2) |

| c (Å) | 17.474 (3) |

| α (°) | 87.812 (3) |

| β (°) | 89.045 (3) |

| γ (°) | 64.652 (2) |

| Volume (ų) | 2578.2 (8) |

| Z | 6 |

Theoretical and Computational Investigations of 2 Bromo 4 Fluoro 1h Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 2-bromo-4-fluoro-1H-benzimidazole. These methods provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on 2-Bromo-4-fluoro-1H-benzimidazole

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.netdntb.gov.ua These studies help in understanding the influence of substituents, such as the bromo and fluoro groups, on the benzimidazole core.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For instance, a smaller energy gap suggests higher reactivity. nih.gov DFT calculations have been used to analyze the structural properties, vibrational spectra, and HOMO-LUMO energies of various benzimidazole derivatives. researchgate.net

The molecular electrostatic potential (MEP) is another important property calculated using DFT. MEP maps reveal the electron density distribution and are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua

Molecular Dynamics Simulations and Conformational Analysis of 2-Bromo-4-fluoro-1H-benzimidazole

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. For benzimidazole derivatives, MD simulations can reveal how these molecules interact with biological targets, such as proteins. These simulations can assess the stability of binding poses predicted by molecular docking.

Conformational analysis, often performed in conjunction with MD simulations or as part of quantum chemical calculations, helps to identify the most stable three-dimensional arrangements of the molecule. The presence of substituents can influence the preferred conformation and, consequently, the molecule's biological activity. For example, studies on related benzimidazoles have shown how different substituents affect their interaction with specific enzymes.

Prediction of Spectroscopic Parameters via Computational Methods for 2-Bromo-4-fluoro-1H-benzimidazole

Computational methods are invaluable for predicting and interpreting spectroscopic data, including FT-IR, FT-Raman, and NMR spectra. DFT calculations can accurately predict vibrational frequencies, which can then be compared with experimental spectra to assign specific vibrational modes. researchgate.netresearchgate.net This combined experimental and theoretical approach provides a comprehensive understanding of the molecular structure and vibrations.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.net Theoretical predictions of 1H and 13C NMR spectra can aid in the structural elucidation of newly synthesized benzimidazole derivatives. nih.gov Furthermore, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT) calculations. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For benzimidazole derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects. nih.govresearchgate.net

These models are developed by calculating various molecular descriptors, which can be categorized as physicochemical, steric, electronic, or topological. nih.govajol.info Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical techniques used to build QSAR models. ajol.info For instance, a QSAR study on benzimidazole derivatives as antifungal agents revealed that lipophilicity (logP), dipole moment, and surface area are critical for their inhibitory activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on structure-activity relationships. dergipark.org.tr These models generate contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, thereby guiding the design of more potent compounds. dergipark.org.tr

Reaction Pathway Analysis and Transition State Calculations for Chemical Transformations of 2-Bromo-4-fluoro-1H-benzimidazole

Computational chemistry can be used to explore the mechanisms of chemical reactions involving 2-bromo-4-fluoro-1H-benzimidazole. By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction pathways. This involves locating and characterizing the transition states, which are the high-energy structures that connect reactants to products.

For example, in cycloaddition reactions involving benzimidazolium ylides, computational analysis can explain the observed product ratios by comparing the activation energies of different pathways. beilstein-journals.org Similarly, DFT calculations have been used to investigate the reaction mechanisms of cyclization reactions to form fused benzimidazole systems, providing insights into the relative energies of intermediates and transition states. nih.gov Understanding these reaction pathways is crucial for optimizing synthetic routes to new benzimidazole derivatives and for predicting the formation of potential byproducts. questjournals.orgijfmr.com Studies on related halo-substituted aromatic compounds can also provide insights into the reactivity and potential reaction mechanisms for 2-bromo-4-fluoro-1H-benzimidazole. beilstein-journals.org

Exploration of Molecular Interactions and Biological Target Engagement of 2 Bromo 4 Fluoro 1h Benzimidazole Derivatives

Ligand-Protein Binding Studies and Molecular Docking of 2-Bromo-4-fluoro-1H-benzimidazole Analogs

Molecular docking is a computational method widely used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique provides critical insights into the binding mode and affinity, guiding the rational design of more potent and selective inhibitors.

Derivatives of 2-bromo-4-fluoro-1H-benzimidazole have been investigated through molecular docking to understand their interactions with various biological targets. A notable example is Binimetinib (5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide), a potent and selective inhibitor of MEK1/2 kinases. nih.govtandfonline.comnih.govdrugbank.commedchemexpress.comnih.gov Docking studies of Binimetinib into the allosteric site of MEK1/2 have been crucial in explaining its mechanism of action. nih.gov These studies show how the molecule fits into a non-ATP-competitive binding pocket, leading to the inhibition of the kinase's activity. nih.gov

Similarly, computational analyses have been performed on other halogenated benzimidazoles to predict their binding interactions. For instance, docking studies on 4-halo-6-[2-(4-arylpiperazin-1-yl)ethyl]-1H-benzimidazoles revealed that the halogen atom on the benzimidazole (B57391) ring forms stabilizing interactions with key amino acid residues like Ser-122 of the dopamine (B1211576) D2 receptor and Trp-358 of the serotonin (B10506) 5-HT1A receptor. nih.gov Such interactions are vital for the ligand's affinity and selectivity. nih.gov Molecular docking of various benzimidazole derivatives has also been used to explore their binding to targets such as α-amylase, α-glucosidase, urease, and topoisomerase II, providing a rationale for their observed inhibitory activities. nih.govtandfonline.comchemicalbook.com These computational models help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Identification of Potential Biological Targets for 2-Bromo-4-fluoro-1H-benzimidazole Scaffolds

The structural features of the 2-bromo-4-fluoro-1H-benzimidazole core make it a "privileged scaffold," capable of interacting with a wide array of biological targets. nih.govresearchgate.net The presence of halogen atoms (bromine and fluorine) can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. nih.gov Consequently, derivatives from this scaffold have been identified as inhibitors of numerous enzymes and modulators of various receptors.

Key biological targets for benzimidazole derivatives, including those with bromo and fluoro substitutions, encompass several protein families:

Protein Kinases: This is a major class of targets. Binimetinib, a derivative of 2-bromo-4-fluoro-1H-benzimidazole, is a potent inhibitor of MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancers. tandfonline.comnih.govdrugbank.com Other benzimidazole derivatives have been developed as inhibitors of Janus kinase 3 (JAK3), protein kinase CK2, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like VEGFR-2, highlighting the versatility of this scaffold in targeting the human kinome. nih.govmdpi.comresearchgate.netchiba-u.jpmdpi.com

Enzymes: Beyond kinases, these derivatives target other crucial enzymes. Analogs have shown inhibitory activity against urease, α-amylase, α-glucosidase, topoisomerases I and II, and β-secretase (BACE1). nih.govnih.govtandfonline.comnih.gov For example, certain fluoro-benzimidazole derivatives have been investigated as potential treatments for Alzheimer's disease by inhibiting the β-secretase enzyme. nih.gov

Receptors: Halogenated benzimidazoles have demonstrated affinity for G-protein coupled receptors (GPCRs). Studies have shown that these compounds can act as ligands for dopamine D2 and serotonin 5-HT1A receptors, angiotensin II type 1 (AT1) receptors, and chemokine receptor 3 (CCR3), suggesting their potential in treating central nervous system disorders and hypertension. nih.govmdpi.comresearchgate.netnih.gov

Epigenetic Targets: Benzimidazole derivatives are also gaining attention as modulators of epigenetic machinery, including histone deacetylases (HDACs) and bromodomains, which are implicated in cancer development. nih.govrsc.org

A variety of robust methodologies are employed to characterize the interaction of 2-bromo-4-fluoro-1H-benzimidazole derivatives with their biological targets:

Enzyme Inhibition Assays: These are fundamental in vitro tests to quantify the potency of a compound. For kinases like MEK, assays often measure the inhibition of substrate phosphorylation. nih.gov For enzymes like urease or cholinesterases, spectrophotometric methods, such as the modified Ellman's method for cholinesterases, are commonly used to monitor enzyme activity in the presence of the inhibitor. tandfonline.comresearchgate.net These assays determine key parameters like the half-maximal inhibitory concentration (IC50).

Receptor Binding Assays: Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. nih.gov These assays use a radiolabeled ligand known to bind to the target receptor. The ability of the test compound (e.g., a halogenated benzimidazole derivative) to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki). nih.govresearchgate.net

Biophysical Techniques: Methods like fluorescence spectroscopy and isothermal titration calorimetry (ITC) provide detailed thermodynamic information about the binding event. nih.govresearchgate.net For instance, fluorescence quenching studies on human serum albumin (HSA) have been used to determine the binding constants and mechanisms for drugs like Binimetinib. nih.govresearchgate.net

Cell-Based Assays: To assess the activity of these compounds in a more biologically relevant context, cell-based assays are crucial. These include cytotoxicity assays against cancer cell lines (e.g., A375 melanoma cells for MEK inhibitors) and assays measuring the inhibition of specific cellular pathways, such as ERK phosphorylation downstream of MEK. tandfonline.comchiba-u.jp

Computational Modeling: As mentioned, molecular docking is a primary computational tool. tandfonline.comnih.gov Additionally, quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations are used to build predictive models and understand the dynamic behavior of the ligand-protein complex over time. nih.gov

Understanding the molecular mechanism of action is key to optimizing drug candidates. For 2-bromo-4-fluoro-1H-benzimidazole derivatives, this involves studying how they interact with their targets at an atomic level and the type of inhibition they exert.

The mechanism of Binimetinib is well-characterized as a non-ATP-competitive inhibitor. drugbank.comnih.gov It binds to an allosteric pocket adjacent to the ATP-binding site of MEK1/2, preventing the kinase from adopting its active conformation and thereby inhibiting its ability to phosphorylate its substrate, ERK. drugbank.com This allosteric mechanism can offer higher selectivity compared to inhibitors that compete directly with the highly conserved ATP-binding site.

Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For example, kinetic analysis of certain benzimidazole-triazole hybrids against acetylcholinesterase revealed a mixed-type inhibition pattern. researchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site.

Molecular docking and structural biology studies provide further mechanistic details. For halogenated benzimidazoles targeting dopamine and serotonin receptors, the halogen atom has been shown to form crucial halogen bonds with specific amino acid residues in the receptor's binding pocket, contributing significantly to binding affinity. nih.govnih.gov Similarly, for benzimidazole derivatives targeting topoisomerases, the mechanism can involve intercalation into DNA or direct inhibition of the enzyme's catalytic cycle without DNA intercalation. nih.govchemicalbook.com

Structure-Activity Relationship (SAR) Studies of 2-Bromo-4-fluoro-1H-benzimidazole Derivatives for Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically investigating how modifications to a chemical structure affect its biological activity. For the 2-bromo-4-fluoro-1H-benzimidazole scaffold, SAR studies focus on how different substituents at various positions of the benzimidazole ring and any appended groups influence target binding and cellular potency. researchgate.netwatson-int.com

The positions on the benzimidazole ring that are most commonly modified to tune biological activity are N1, C2, C5, and C6. nih.gov The introduction of bromine at the C2 position and fluorine at the C4 position already sets a specific electronic and steric profile. Further modifications are then explored to optimize interactions with the target protein.

For instance, in the development of MEK inhibitors like Selumetinib and Binimetinib, which are structurally related to the 2-bromo-4-fluoro-1H-benzimidazole core, SAR studies have been extensive. tandfonline.comnih.gov It was found that specific substitutions on the aniline (B41778) ring attached to the benzimidazole core are critical for potency. The presence of halogen atoms like bromo, chloro, and fluoro at specific positions on this phenyl ring significantly impacts MEK inhibition. tandfonline.comnih.gov

In another study on urease inhibitors, a derivative containing both fluorine and bromine on an attached benzene (B151609) ring showed the highest potency, highlighting the positive contribution of electron-withdrawing groups to the activity. tandfonline.com Conversely, replacing these halogens with less electronegative groups or bulky groups often leads to a decrease in activity.

The design of SAR studies for 2-bromo-4-fluoro-1H-benzimidazole derivatives follows established medicinal chemistry principles, aiming to optimize pharmacodynamics (target interaction) and pharmacokinetics (absorption, distribution, metabolism, excretion).

Key Design Principles:

Systematic Variation: Substituents at key positions are systematically varied to probe the steric, electronic, and hydrophobic requirements of the target's binding site. This includes changing the nature (e.g., electron-donating vs. electron-withdrawing), size (e.g., methyl vs. tert-butyl), and position (ortho, meta, para) of the substituents.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, replacing a hydroxyl group with an amine or a fluorine atom can explore different hydrogen bonding and electronic profiles without drastically altering the molecule's size.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more favorable conformation for binding, potentially increasing affinity and selectivity.

Scaffold Hopping and Hybridization: Combining the benzimidazole core with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. chemicalbook.com

Impact of Substituent Modifications: The modifications have a profound impact on molecular recognition:

Steric Effects: The size and shape of substituents determine how well the molecule fits into the binding pocket. Bulky groups can cause steric hindrance and reduce activity, while optimally sized groups can fill hydrophobic pockets and increase binding affinity. researchgate.net For example, in a series of p38α MAP kinase inhibitors, a 2,4-difluoro substitution was found to be better than a mono-fluoro substitution, but bulkier groups at another position reduced activity. researchgate.net

Hydrophobicity/Lipophilicity: Modifying the lipophilicity of the molecule affects both its solubility and its ability to cross cell membranes to reach its target. Halogen atoms generally increase lipophilicity. Balancing this property is critical for achieving good oral bioavailability and appropriate distribution in the body.

The table below summarizes the general impact of substitutions observed in various studies on halogenated benzimidazole derivatives.

Advanced Applications and Future Research Directions for 2 Bromo 4 Fluoro 1h Benzimidazole

2-Bromo-4-fluoro-1H-benzimidazole in Medicinal Chemistry Research and Chemical Probe Development

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring nucleotides, which allows for interaction with various biological targets. tandfonline.comquestjournals.orgresearchgate.net The introduction of halogen atoms, such as in 2-Bromo-4-fluoro-1H-benzimidazole, can significantly alter the parent compound's electronic properties, reactivity, and biological activity, opening new avenues for drug design.

Rational Design of Benzimidazole-Based Chemical Probes for Biological Systems

The inherent fluorescence of some benzimidazole derivatives makes them excellent candidates for the rational design of chemical probes. tandfonline.comnih.gov These probes can be engineered to detect specific ions or molecules within biological systems through mechanisms like photo-induced electron transfer (PET) or by changes in molecular rigidity upon binding. nih.gov For instance, novel benzimidazole-based sensors have been designed to exhibit "turn-on" or "turn-off" fluorescence responses to various anions. nih.gov Specifically, some probes show a quenching of fluorescence in the presence of fluoride (B91410) and acetate (B1210297) ions, while an enhancement is observed with chloride, bromide, and iodide ions. nih.gov This selective recognition, particularly for chloride, highlights the potential for creating highly specific sensors for biological applications. nih.gov

The development of fluorescent probes based on the benzimidazole scaffold is a challenging but rewarding area of research. tandfonline.com These probes can be designed to operate through various mechanisms, including intramolecular charge transfer, photoinduced electron transfer, and excited-state intramolecular proton transfer. tandfonline.com The benzimidazole unit itself can act as an electron acceptor, a π-bridge, a pH-sensitive switch, and a metal-ion chelator, making it a versatile component in sensor design. tandfonline.com

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing 2-Bromo-4-fluoro-1H-benzimidazole

Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design to discover new compounds with improved properties. nih.govresearchgate.netresearchgate.net Bioisosterism involves replacing a part of a molecule with other fragments that have similar biological activities. researchgate.net The benzimidazole core is often considered a bioisostere for the indole (B1671886) moiety. apolloscientific.co.uk

2-Bromo-4-fluoro-1H-benzimidazole serves as a valuable starting point for these strategies. The bromine atom at the 2-position is a key functional group that can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents and the creation of diverse chemical libraries. This facilitates the exploration of new chemical space and the optimization of lead compounds.

Potential Applications of 2-Bromo-4-fluoro-1H-benzimidazole in Advanced Materials Research

The benzimidazole scaffold is not only important in medicine but also shows significant promise in the field of materials science. Its electron-accepting properties, π-bridging capabilities, and chromogenic pH sensitivity make it an exceptional candidate for various advanced materials. tandfonline.com

Research into Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs) based on Benzimidazole Scaffolds

Benzimidazole derivatives are being extensively investigated for their potential in optoelectronic applications, particularly as emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net The electron-deficient nature of the benzimidazole moiety facilitates electron transport, a crucial property for efficient OLEDs. mdpi.com

Researchers have synthesized novel pyrene-benzimidazole derivatives that act as blue emitters for OLEDs. mdpi.comresearchgate.net By incorporating the benzimidazole unit, these compounds exhibit improved charge transfer and stability, which can help mitigate the inefficiencies often seen in conventional blue OLEDs. researchgate.net An OLED prototype using a pyrene-benzimidazole derivative as the emissive layer demonstrated a high external quantum efficiency (EQE) and luminance, with pure blue electroluminescence. mdpi.comresearchgate.net

| OLED Performance Metrics | |

| Parameter | Value |

| External Quantum Efficiency (EQE) at 5.5 V | 0.35 (±0.04)% mdpi.comresearchgate.net |

| Luminance at 5.5 V | 100 (±6) cd m⁻² mdpi.comresearchgate.net |

| Highest EQE | 4.3 (±0.3)% at 3.5 V mdpi.comresearchgate.net |

| Highest Luminance | 290 (±10) cd m⁻² at 7.5 V mdpi.comresearchgate.net |

| CIE Coordinates | (0.1482, 0.1300) mdpi.comresearchgate.net |

2-Bromo-4-fluoro-1H-benzimidazole in Catalysis and Chemical Sensing Investigations

The versatility of the benzimidazole scaffold extends to catalysis and chemical sensing. Benzimidazole derivatives can act as precursors to N-heterocyclic carbenes (NHCs), which are important ligands in metal-mediated catalysis. researchgate.net

In the realm of chemical sensing, the development of fluorescent chemosensors based on benzimidazole is a significant area of research. tandfonline.com These sensors can be designed to detect a variety of analytes, including metal ions and small molecules. For instance, benzimidazole-based probes have been developed for the sensitive and selective detection of Cu²⁺ and Zn²⁺ ions in aqueous solutions and even in living cells. researchgate.net The design of these sensors often relies on the principles of photoinduced electron transfer and intramolecular charge transfer. tandfonline.com

Future Challenges and Emerging Trends in 2-Bromo-4-fluoro-1H-benzimidazole Research

The future of research on 2-Bromo-4-fluoro-1H-benzimidazole and related compounds is promising, with several key challenges and emerging trends. A major focus will be the continued development of more potent and selective therapeutic agents. questjournals.org This includes the synthesis of novel derivatives and their evaluation against a wide range of biological targets.

Another emerging trend is the application of benzimidazole derivatives in the development of "smart" materials with tunable optical and electronic properties. Further research into the structure-property relationships of these compounds will be crucial for designing next-generation OLEDs and sensors. researchgate.net The development of sustainable and efficient synthetic methods for benzimidazole derivatives also remains an important goal for synthetic organic chemists. questjournals.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-bromo-4-fluoro-1H-benzimidazole, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromine and fluorine substituents can be introduced using halogenation agents (e.g., NBS for bromination) under controlled pH and temperature. Optimizing solvent polarity (e.g., DMF or DMSO) and catalysts (e.g., Pd-based catalysts) improves regioselectivity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

- Key Data : Reaction yields vary between 50–80% depending on substituent positions and steric hindrance. NMR (¹H/¹³C) and LC-MS are critical for confirming structural integrity .

Q. Which spectroscopic techniques are essential for characterizing 2-bromo-4-fluoro-1H-benzimidazole, and how are spectral contradictions resolved?

- Methodology :

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm), while ¹⁹F NMR confirms fluorine presence (δ -110 to -120 ppm).

- XRD : Single-crystal X-ray diffraction resolves bond lengths/angles, with Br–C and F–C distances typically ~1.89 Å and ~1.35 Å, respectively .

- Contradictions : Discrepancies between experimental and computational (DFT) spectra may arise from crystal packing effects. Cross-validation with IR (C–N/C–Br stretches) and elemental analysis resolves ambiguities .

Q. How does the electronic nature of bromine and fluorine substituents influence the reactivity of benzimidazole derivatives?

- Methodology : Fluorine’s electronegativity increases aromatic ring electron deficiency, directing electrophilic attacks to meta positions. Bromine’s steric bulk slows substitution but enhances stability in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational tools (e.g., Gaussian) model frontier molecular orbitals to predict reactive sites .

Advanced Research Questions

Q. How can researchers address low reproducibility in catalytic cross-coupling reactions involving 2-bromo-4-fluoro-1H-benzimidazole?

- Methodology :

- Parameter Screening : Use Design of Experiments (DoE) to optimize catalyst loading (e.g., 2–5 mol% Pd), ligand type (e.g., XPhos), and temperature (80–120°C).

- Contradiction Analysis : If yields fluctuate, check for moisture-sensitive intermediates or catalyst deactivation. Inert atmosphere (N₂/Ar) and rigorous solvent drying improve consistency .

Q. What strategies validate crystallographic data when anomalous bond lengths are observed in 2-bromo-4-fluoro-1H-benzimidazole derivatives?

- Methodology :

- Software Tools : Refine structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Mercury CSD visualizes packing interactions (e.g., Br⋯Br contacts, ~3.5 Å) that may distort bond lengths .

- Validation : Compare with Cambridge Structural Database (CSD) entries. If C–Br bonds exceed 1.95 Å, assess thermal motion (ADP analysis) or twinning artifacts .

Q. How can researchers design experiments to elucidate the biological target of 2-bromo-4-fluoro-1H-benzimidazole in anticancer studies?

- Methodology :

- Target Identification : Use affinity chromatography with tagged derivatives or computational docking (AutoDock Vina) to predict protein binding (e.g., kinase domains).

- Mechanistic Studies : Cellular assays (MTT/apoptosis) paired with siRNA knockdowns validate target involvement. For example, a 2023 study linked fluorinated benzimidazoles to tubulin polymerization inhibition via competitive binding assays .

Q. What computational approaches reconcile discrepancies between theoretical and experimental vibrational spectra of halogenated benzimidazoles?

- Methodology :

- DFT Simulations : Optimize geometries at the B3LYP/6-311+G(d,p) level and calculate IR spectra. Scaling factors (0.96–0.98) adjust for anharmonicity.

- Empirical Refinement : Compare calculated spectra with experimental IR/Raman data. Mismatches in C–Br stretches (500–600 cm⁻¹) may indicate crystal environment effects, addressed via periodic boundary condition (PBC) models .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.